molecular formula C10H7BrN2O2 B1286504 4-Bromo-2-nitronaphthalen-1-amine CAS No. 90767-01-4

4-Bromo-2-nitronaphthalen-1-amine

Cat. No.: B1286504
CAS No.: 90767-01-4
M. Wt: 267.08 g/mol
InChI Key: HDIRDIWTOYQFJI-UHFFFAOYSA-N
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Description

4-Bromo-2-nitronaphthalen-1-amine is an organic compound with the molecular formula C10H7BrN2O2 It is a derivative of naphthalene, substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitronaphthalen-1-amine typically involves a multi-step process:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group at the 2-position.

    Bromination: The nitronaphthalene intermediate is then brominated at the 4-position.

    Amination: Finally, the nitro group is reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitronaphthalen-1-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 4-Bromo-2-naphthylamine.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: 4-Bromo-2-nitronaphthalen-1-nitroso or 4-Bromo-2-nitronaphthalen-1-nitro.

Scientific Research Applications

4-Bromo-2-nitronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-nitronaphthalene: Similar structure but lacks the amine group.

    4-Bromo-1-naphthylamine: Similar structure but lacks the nitro group.

    2-Nitronaphthalene: Lacks both the bromine and amine groups.

Uniqueness

4-Bromo-2-nitronaphthalen-1-amine is unique due to the presence of all three functional groups (bromine, nitro, and amine) on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-bromo-2-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-9(13(14)15)10(12)7-4-2-1-3-6(7)8/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIRDIWTOYQFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597518
Record name 4-Bromo-2-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90767-01-4
Record name 4-Bromo-2-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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